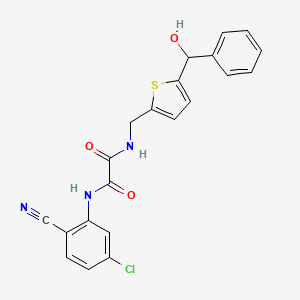

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

Description

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a thiophene core substituted with a hydroxyphenylmethyl group and a 5-chloro-2-cyanophenyl moiety. The compound’s design integrates a thiophene heterocycle, distinguishing it from thiazole-based analogs in the literature, which may influence its pharmacokinetic and electronic properties.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S/c22-15-7-6-14(11-23)17(10-15)25-21(28)20(27)24-12-16-8-9-18(29-16)19(26)13-4-2-1-3-5-13/h1-10,19,26H,12H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTXACUPFWRSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound with potential biological applications. Its unique structure, which includes a chlorinated phenyl group, a cyanide group, and a thiophene ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in research, and findings from recent studies.

- Molecular Formula : C21H16ClN3O3S

- Molecular Weight : 425.9 g/mol

- CAS Number : 1797775-24-6

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with various receptors, altering their function and influencing cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-substituted phenyl derivatives demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| N1-(5-chloro-2-cyanophenyl)-N2... | Effective (high lipophilicity) | Less effective | Moderate |

Structure-Activity Relationship (SAR)

The structure of N1-(5-chloro-2-cyanophenyl)-N2... plays a crucial role in its biological activity. The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Case Studies

- Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The findings indicated that compounds with halogenated phenyl groups exhibited stronger antimicrobial properties due to their ability to traverse cell membranes effectively .

- Inhibition Studies : Research on related compounds has shown that modifications in the thiophene ring can significantly alter enzyme inhibition profiles. For example, derivatives targeting cyclooxygenase enzymes have been evaluated for anti-inflammatory activity, suggesting potential therapeutic applications for N1-(5-chloro-2-cyanophenyl)-N2... in inflammatory diseases .

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties, with ongoing research into its efficacy as a therapeutic agent.

- Chemical Biology : Used as a biochemical probe to study enzyme interactions and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs in the evidence share the N1-(chlorophenyl)-N2-substituted oxalamide backbone but differ in heterocyclic cores, substituents, and stereochemistry. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Heterocycle Impact: The target compound’s thiophene core (vs. thiazole in analogs) may alter electronic density and binding interactions due to reduced nitrogen content.

Substituent Effects: The 5-chloro-2-cyanophenyl group at N1 introduces strong electron-withdrawing properties compared to simpler chlorophenyl or fluorophenyl groups in analogs. This could modulate target affinity or metabolic stability .

Hydroxyphenylmethyl vs. Hydroxyethyl : The bulky hydroxyphenylmethyl group on the thiophene may sterically hinder interactions compared to smaller hydroxyethyl or hydroxymethyl groups in thiazole-based compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.